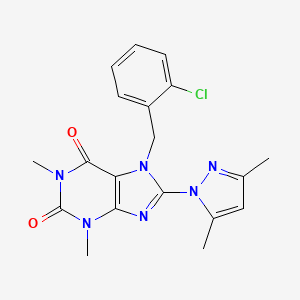
F2475-0039
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Sicherheitsüberlegungen: Diese Norm befasst sich zwar mit der Biokompatibilität, deckt aber nicht alle Sicherheitsbedenken im Zusammenhang mit ihrer Verwendung ab. Benutzer müssen geeignete Sicherheitsvorkehrungen treffen und regulatorische Einschränkungen berücksichtigen .
Bewertung der Biokompatibilität von Medizinprodukteverpackungsmaterialien
Forschungsfortschritte und Anwendungen in fluoreszierenden Proteinen (FPs)
Biologische Aktivität
The compound 7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule belonging to the purine derivative class. Its unique structural features, including a chlorobenzyl group and a pyrazole moiety, position it as a candidate for various biological activities, particularly in medicinal chemistry. This article explores its biological activity through detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H19ClN6O2, with a molecular weight of approximately 398.8 g/mol. The compound's structure can be represented as follows:
Structural Features
- Purine Core : This core is essential for its biological activity.
- Chlorobenzyl Group : Enhances lipophilicity and potential receptor interactions.
- Pyrazole Moiety : Associated with various pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been identified as a potential inhibitor of enzymes involved in cancer pathways, particularly targeting the Kras oncogene.
Case Studies
- Kras Inhibition : In vitro studies demonstrated that the compound effectively inhibits Kras-mediated signaling pathways, showing promise as a therapeutic agent against specific cancer types .
- Cytotoxicity Assays : The compound was tested against various cancer cell lines (e.g., MCF7, NCI-H460). The results indicated IC50 values suggesting potent cytotoxic effects:
Antiviral Activity
The compound also shows potential antiviral properties. Studies have explored its efficacy against viral infections by assessing its ability to inhibit viral replication in cell cultures.
Research Findings
- In a recent study, derivatives of pyrazole compounds were synthesized and tested for antiviral activity. The results indicated that modifications in the structure significantly influenced their efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.46 | |
| NCI-H460 | 0.39 | ||
| Antiviral | Viral Replication | TBD | |
| Anti-inflammatory | Cytokine Inhibition | TBD |
Table 2: Synthesis Pathways
| Step | Reaction Type | Conditions |
|---|---|---|
| Formation of Purine Core | Alkylation | Basic conditions |
| Introduction of Chlorobenzyl Group | Nucleophilic substitution | Presence of chlorobenzyl halide |
| Attachment of Pyrazolyl Group | Condensation reaction | Reaction with pyrazole precursor |
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c1-11-9-12(2)26(22-11)18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-13-7-5-6-8-14(13)20/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNWCJLZINMHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














